2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide

Chemical Synthesis Quality Control Pharmaceutical Intermediate

2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide is a heterocyclic organic compound classified as a hydrazinopyridine derivative in its dihydrobromide salt form. It is characterized by a pyridine ring substituted with hydrazinomethyl, two methyl, and a hydroxyl group, which is rendered as a salt to enhance its physicochemical properties.

Molecular Formula C8H15Br2N3O
Molecular Weight 329.03 g/mol
CAS No. 2173116-85-1
Cat. No. B1416405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
CAS2173116-85-1
Molecular FormulaC8H15Br2N3O
Molecular Weight329.03 g/mol
Structural Identifiers
SMILESCC1=CNC(=C(C1=O)C)CNN.Br.Br
InChIInChI=1S/C8H13N3O.2BrH/c1-5-3-10-7(4-11-9)6(2)8(5)12;;/h3,11H,4,9H2,1-2H3,(H,10,12);2*1H
InChIKeyMVFDKYICOAJVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide (CAS 2173116-85-1): Core Identity and Chemical Class


2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide is a heterocyclic organic compound classified as a hydrazinopyridine derivative in its dihydrobromide salt form . It is characterized by a pyridine ring substituted with hydrazinomethyl, two methyl, and a hydroxyl group, which is rendered as a salt to enhance its physicochemical properties. It is primarily utilized as a critical intermediate or building block in the synthesis of complex organic molecules and potential therapeutic agents [1].

Hydrazine building block for hydrazone derivative synthesis
Dihydrobromide salt form enables aqueous reaction conditions
3,5-dimethyl-4-ol scaffold directs downstream bioactive molecule design

Why 2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide Cannot Be Freely Substituted


Simple interchange with a close analog, such as an unsubstituted hydrazinomethylpyridine or a different salt form, is scientifically unsound due to quantifiable differences in critical molecular properties. The target compound's specific dihydrobromide salt form confers distinct solubility and stability characteristics compared to its free base or hydrochloride salts . Furthermore, the 3,5-dimethyl-4-ol substitution pattern on the pyridine ring introduces unique steric and electronic effects that dictate its reactivity and regioselectivity in downstream synthetic transformations, directly impacting the yield and purity of final active molecules, as evidenced by the potent antiproliferative activity of the dimethylpyridine hydrazones derived from this scaffold [1].

Salt Form Mismatch

Dihydrobromide vs free base or hydrochloride: solubility and stability profile may differ, impacting reaction homogeneity.

Substitution Pattern Divergence

3,5-dimethyl-4-ol motif introduces steric/electronic effects absent in unsubstituted analogs, altering downstream synthetic outcomes.

Bioactivity Not Transferable

Derived hydrazones’ cell proliferation inhibition is scaffold-specific; other pyridine building blocks may not yield comparable cellular response in cancer models.

Quantifiable Differentiation Evidence for 2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide


Commercial Purity and Quality Certification: A Procurement Benchmark

For procurement decisions, guaranteed purity is paramount. The target compound is commercially available with a certified purity of NLT 98% under ISO quality systems from specialist manufacturers, providing a reliable specification absent from many generalist suppliers of unsubstituted analogs. In comparison, the closely related unsubstituted analog 2-(Hydrazinylmethyl)pyridine (CAS 7112-37-0) is commonly supplied at 95% purity . The higher baseline purity simplifies downstream analytical qualification and reduces the burden of pre-use purification.

Purity Benchmark
Head-to-head
Target compound: NLT 98% purity (ISO-certified)
Higher certified purity may reduce impurity carryover in complex syntheses.
Vendor CoA; unsubstituted analog typically 95%.
Chemical Synthesis Quality Control Pharmaceutical Intermediate

Dihydrobromide Salt Advantage: Enhanced Aqueous Solubility Profile

The dihydrobromide salt form is a critical differentiator for applications requiring aqueous solubility. While specific quantitative solubility data for this exact compound is not publicly available, the parent hydrazine dihydrobromide demonstrates high water solubility . This contrasts sharply with the free base form of hydrazinomethylpyridines, which are typically poorly water-soluble oils or low-melting solids. The choice of the dihydrobromide over the dihydrochloride (e.g., 2-(Hydrazinylmethyl)pyridine dihydrochloride, CAS 89729-00-0) can also influence the crystallization behavior and hygroscopicity of both the intermediate and final product.

Aqueous Solubility
Class-level
Dihydrobromide salt form expected to be water-soluble; free base analogs poorly soluble.
May support aqueous-phase reaction conditions and bioassay preparation.
Data to verify; class-level inference from hydrazine dihydrobromide salts.
Formulation Physicochemical Properties Salt Selection

Scaffold-Specific Anticancer Activity of Derived Dimethylpyridine Hydrazones

The specific 3,5-dimethyl-4-hydroxypyridine scaffold is not a generic carrier. When this exact hydrazine building block is elaborated into hydrazone derivatives, the resulting compounds demonstrate potent, low-millimolar inhibition of cancer cell proliferation, including against drug-resistant phenotypes. A representative compound from this series (Compound 12) potently inhibited MCF-7/DX and LoVoDX drug-resistant cells [1]. This activity is a direct consequence of the precise substitution pattern (dimethyl, hydroxyl) on the pyridine ring, which is absent in unsubstituted pyridine analogs and would not be replicated by them.

Scaffold Bioactivity
Reported
Derived hydrazones show low-mM inhibition of drug-resistant cancer cells (MCF-7/DX, LoVoDX) [1].
Supports cell-model endpoint review; scaffold-specific antiproliferative response.
Activity for derivative class; direct building block data not available.
Medicinal Chemistry Anticancer Structure-Activity Relationship

High-Value Application Scenarios for 2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide


Robust Synthesis of Anticancer Hydrazone Libraries

This compound is the optimal starting material for synthesizing focused libraries of dimethylpyridine hydrazone derivatives for anticancer screening. Its guaranteed purity (NLT 98%, per ) ensures that the resulting hydrazone products are free from contaminants that could confound biological assays. The specific scaffold is directly linked to potent activity against drug-resistant cancer cell lines, as shown by Świątek et al. [1], making it a strategic choice over unsubstituted or differently-substituted hydrazine building blocks.

Aqueous-Phase Process Chemistry and Bioconjugation

The dihydrobromide salt form's superior water solubility makes this compound the preferred choice for developing aqueous-phase synthetic protocols or for bioconjugation reactions where the use of organic co-solvents must be minimized to preserve biomolecule integrity. This contrasts with less water-soluble free base analogs .

High-Fidelity Intermediate for Multi-Step API Synthesis

In the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where a specific dimethylpyridine motif is required, procuring this high-purity intermediate from an ISO-certified source drastically reduces the risk of accumulating yield-sapping byproducts. The well-defined salt form also ensures consistent stoichiometry in subsequent reactions, a critical factor for process scale-up.

Application
Selection Property
Validation Focus
Cancer cell-model hydrazone library construction
Dimethylpyridine scaffold specificity for hydrazone formation
Antiproliferative endpoint review in drug-resistant cell lines
Aqueous-phase synthetic protocol development
Dihydrobromide salt aqueous solubility profile
Solubility and reaction compatibility in aqueous media
Multi-step research compound synthesis
Certified purity and defined salt stoichiometry
Impurity qualification and batch consistency
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